3-Chloro-2-methylbenzonitrile
Overview
Description
3-Chloro-2-methylbenzonitrile is an organic compound with the molecular formula C₈H₆ClN. It is a derivative of benzonitrile, where a chlorine atom and a methyl group are substituted at the third and second positions of the benzene ring, respectively. This compound is known for its applications in various chemical syntheses and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. Another method includes the ammoxidation of 3-chloro-2-methyltoluene in the presence of a catalyst such as vanadium pentoxide supported on alumina .
Industrial Production Methods: In industrial settings, the production of this compound often involves the ammoxidation process due to its efficiency and scalability. This method typically employs a fixed-bed reactor operating at atmospheric pressure, where 3-chloro-2-methyltoluene is reacted with ammonia and air in the presence of a catalyst .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-methylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic substitution: Sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed:
Nucleophilic substitution: 3-amino-2-methylbenzonitrile.
Reduction: 3-chloro-2-methylbenzylamine.
Oxidation: 3-chloro-2-methylbenzoic acid.
Scientific Research Applications
3-Chloro-2-methylbenzonitrile is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-chloro-2-methylbenzonitrile depends on its specific application. In biological systems, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
- 3-Chloro-2-methylbenzaldehyde
- 3-Chloro-2-methyltoluene
- 3-Chloro-2-methylbenzoic acid
Comparison: 3-Chloro-2-methylbenzonitrile is unique due to the presence of both a nitrile group and a chlorine atom on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. For instance, 3-chloro-2-methylbenzaldehyde lacks the nitrile group, making it less reactive in nucleophilic substitution reactions. Similarly, 3-chloro-2-methylbenzoic acid has different solubility and acidity characteristics due to the carboxylic acid group .
Properties
IUPAC Name |
3-chloro-2-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFZTNLSUJCIMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334664 | |
Record name | 3-Chloro-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54454-12-5 | |
Record name | 3-Chloro-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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